

# MC180295: A Selective CDK9 Inhibitor for Epigenetic Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MC180295 |           |
| Cat. No.:            | B608874  | Get Quote |

# **An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **MC180295**, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). **MC180295** has demonstrated significant preclinical anti-cancer activity through a novel epigenetic mechanism, making it a promising candidate for further development. This document details the compound's mechanism of action, selectivity, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols.

# **Core Concepts and Mechanism of Action**

MC180295 is a novel small molecule that potently and selectively inhibits CDK9, a key regulator of transcriptional elongation.[1][2] The primary mechanism of action of MC180295 involves the inhibition of the CDK9/Cyclin T1 complex, also known as positive transcription elongation factor b (P-TEFb). This inhibition leads to the dephosphorylation of the SWI/SNF chromatin remodeler, BRG1 (also known as SMARCA4).[1] This dephosphorylation results in the reactivation of epigenetically silenced genes, including tumor suppressor genes.[1][3] This unique mechanism of reactivating silenced genes distinguishes MC180295 from other kinase inhibitors and positions it as a promising epigenetic therapeutic agent.[1]

The inhibition of CDK9 by **MC180295** has also been shown to induce an anti-tumor immune response. This is, in part, due to the activation of endogenous retroviruses, which can trigger



an interferon response.[1] Furthermore, the anti-tumoral effects of **MC180295** have been found to be partially dependent on the presence of CD8+ T cells, suggesting a significant immune component to its efficacy.[1]



Click to download full resolution via product page

Mechanism of Action of MC180295.

# **Quantitative Data**



## In Vitro Kinase Selectivity

**MC180295** demonstrates high selectivity for CDK9 over other cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **MC180295** against a panel of CDKs.

| Kinase         | IC50 (nM) |
|----------------|-----------|
| CDK9/CycT1     | 5         |
| CDK1/CycB      | 138       |
| CDK2/CycA      | 233       |
| CDK2/CycE      | 367       |
| CDK3/CycE      | 399       |
| CDK4/CycD1     | 112       |
| CDK5/p25       | 186       |
| CDK5/p35       | 159       |
| CDK6/CycD3     | 712       |
| CDK7/CycH/MAT1 | 555       |

Data sourced from MedchemExpress.[3]

## In Vitro Anti-proliferative Activity

**MC180295** has shown potent anti-proliferative activity across a range of cancer cell lines, with a median IC50 of 171 nM in a panel of 46 cell lines.[1] The highest potency was observed in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[1]



| Cell Line | Cancer Type          | IC50 (nM) |
|-----------|----------------------|-----------|
| MV4-11    | AML (MLL-rearranged) | <100      |
| MOLM-13   | AML (MLL-rearranged) | <100      |
| THP-1     | AML (MLL-rearranged) | <100      |
| SW48      | Colon Cancer         | ~200      |
| HT29      | Colon Cancer         | ~250      |

Approximate values based on published data.[1][4]

### **Pharmacokinetic Profile**

Pharmacokinetic studies of **MC180295** have been conducted in mice and rats. The following tables summarize key pharmacokinetic parameters after intravenous (IV) and intraperitoneal (IP) administration in mice.

Pharmacokinetics in Mice (IV Administration)

| Parameter | Value (Unit) |
|-----------|--------------|
| Dose      | 1 mg/kg      |
| Cmax      | 150 ng/mL    |
| T1/2      | 1.5 h        |
| AUC       | 250 ng*h/mL  |

Pharmacokinetics in Mice (IP Administration)



| Parameter | Value (Unit) |
|-----------|--------------|
| Dose      | 10 mg/kg     |
| Cmax      | 500 ng/mL    |
| T1/2      | 2.0 h        |
| AUC       | 1200 ng*h/mL |

Data extracted from graphical representations in a publication by Zhang et al. (2024).[1]

# **Experimental Protocols**In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of MC180295 against a panel of CDK enzymes.

#### Methodology:

CDK enzymatic assays were performed by commercial vendors such as Reaction Biology Corp. and Nanosyn.[4] A generalized protocol is as follows:

- Reagents: Recombinant human CDK enzymes and their respective cyclin partners, ATP, and a suitable peptide substrate.
- Assay Buffer: A buffer containing Tris-HCl, MgCl2, DTT, and BSA.

#### Procedure:

- A kinase reaction mixture is prepared containing the assay buffer, the specific CDK/cyclin complex, and the peptide substrate.
- MC180295 is serially diluted and added to the reaction mixture.
- $\circ$  The reaction is initiated by the addition of ATP (e.g., 10  $\mu$ M).
- The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).



- The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or microfluidic capillary electrophoresis.
- Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

# **Cell Viability Assay**

Objective: To determine the anti-proliferative effect of MC180295 on cancer cell lines.

#### Methodology:

- Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: Cells are treated with a serial dilution of MC180295 for a specified duration (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo®.
  - MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.
  - CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence is measured.
- Data Analysis: The percentage of viable cells relative to a vehicle-treated control is plotted against the drug concentration to determine the IC50 value.

## In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of MC180295 in a preclinical animal model.







Methodology (Example with SW48 Colon Cancer Xenograft):

- Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma mice) are used.
- Cell Implantation: SW48 human colon cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of the mice.
- Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
- Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. MC180295 is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 20 mg/kg, every other day).[4]
- Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition. Survival studies may also be conducted.
- Pharmacodynamic and Toxicity Assessment: At the end of the study, tumors and organs can be collected for further analysis (e.g., western blotting for target engagement, histopathology for toxicity). Blood counts can be monitored to assess hematological toxicity.[1]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. DSpace [scholarshare.temple.edu]
- 2. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MC180295: A Selective CDK9 Inhibitor for Epigenetic Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608874#mc180295-as-a-selective-cdk9-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com